

A Comparative Guide to the Characterization of Nifedipine Impurities and Related Compounds

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Compound of Interest

Compound Name: *Diethyl pyridine-3,5-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of impurities and related compounds of nifedipine. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies for quality control and regulatory compliance.

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension and angina. As with any pharmaceutical active ingredient, the presence of impurities can affect its efficacy and safety. Therefore, robust analytical methods are crucial for the identification, quantification, and control of these impurities. This guide details common nifedipine impurities, compares the performance of various analytical techniques, and provides detailed experimental protocols.

Common Impurities of Nifedipine

Nifedipine impurities can originate from the manufacturing process (process-related impurities), degradation of the drug substance (degradation products), or as by-products of synthesis. Some impurities may also be classified as genotoxic or nitrosamine impurities, which are of particular concern due to their potential for harm even at trace levels.

A list of common nifedipine impurities is provided below:

Impurity Name	CAS Number	Molecular Formula	Molecular Weight	Type
Nifedipine Impurity A (Nitrophenylpyridine analog)	67035-22-7	C ₁₇ H ₁₆ N ₂ O ₆	344.32	Process-related/Degradation
Nifedipine Impurity B (Nitrosophenylpyridine analog)	50428-14-3	C ₁₇ H ₁₆ N ₂ O ₅	328.32	Degradation
Nifedipine Impurity D	14205-39-1	C ₅ H ₉ NO ₂	115.13	Process-related
Nifedipine Amide Impurity	114709-68-1	C ₁₆ H ₁₇ N ₃ O ₅	331.33	Process-related
N-Nitroso Nifedipine	N/A	C ₁₇ H ₁₇ N ₃ O ₇	375.34	Potential Nitrosamine
2-Nitrobenzaldehyde	552-89-6	C ₇ H ₅ NO ₃	151.12	Starting Material

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of nifedipine and its impurities.^[1] These methods, often coupled with mass spectrometry (MS), provide the necessary sensitivity and selectivity for impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the analysis of certain volatile or semi-volatile impurities.

The following table summarizes and compares the performance of different chromatographic methods reported in the literature for the analysis of nifedipine and its related substances.

Metho d	Colum n	Mobile Phase	Flow Rate (mL/mi n)	Detecti on	Lineari ty Range (µg/mL)	LOD (µg/mL)	LOQ (µg/mL)	Refere nce
HPLC	ODS (250 x 4.6 mm, 5 µm)	Acetonit rile: 0.1% (v/v) TEA (pH 7.4) (78:22 v/v)	1.0	UV at 326 nm	0.625 - 10	0.232	0.703	
HPLC	ODS	Methan ol:Wate r:Phosp hate Buffer (pH 3):Sodi um Heptan esulfon ate (65:35: 3:0.13 v/v/v/w)	0.8	UV at 235 nm	3.125 - 50	0.033	0.100	[2]
UPLC	Acquity Shield RP18 (50 x 3.0 mm, 1.7 µm)	10 mM Ammon ium Format e (pH 4.5) and Methan ol	0.5	PDA	0.25 - 1.5	-	0.05	[3]

		(Gradient)						
RP-HPLC	Intersil C18	Tetra Butyl Ammonium (TBH):Acetonitrile (25:75 v/v)	1.0	UV at 238 nm	2 - 10	0.143	0.435	[4]

Experimental Protocols

RP-HPLC Method for Nifedipine and its Impurities[3]

This method is suitable for the quantification of nifedipine and its main photodegradation impurities, Nifedipine Impurity A and Impurity B.

- Chromatographic Conditions:
 - Column: ODS, 250 mm x 4.6 mm, 5 µm particle size.
 - Mobile Phase: A mixture of methanol, water, phosphate buffer (pH 3; 0.05 M), and sodium heptanesulfonate in the ratio of 65:35:3:0.13 (v/v/v/w).
 - Flow Rate: 0.8 mL/min.
 - Detection: UV at 235 nm.
 - Injection Volume: 20 µL.
 - Column Temperature: Ambient.
- Standard and Sample Preparation:
 - Standard Solution: Prepare a stock solution of nifedipine reference standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired

concentrations within the linearity range.

- Sample Solution: Dissolve the nifedipine sample in the mobile phase to achieve a concentration within the validated range. Filter the solution through a 0.45 µm filter before injection.
- Validation Parameters:
 - Linearity: The method was found to be linear in the concentration range of 3.125 to 50.00 µg/mL with a correlation coefficient (r) of 0.9991.[\[2\]](#)
 - Limit of Detection (LOD): 0.033 µg/mL.[\[2\]](#)
 - Limit of Quantitation (LOQ): 0.100 µg/mL.[\[2\]](#)
 - Precision: The relative standard deviation (RSD) for replicate injections should be less than 2%.

UPLC Method for Nifedipine and Related Substances[\[4\]](#)

This UPLC method offers a faster analysis time compared to conventional HPLC and is suitable for the determination of nifedipine and five potential impurities.

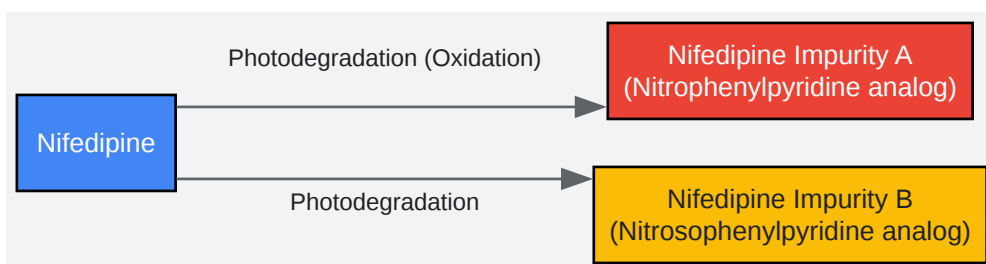
- Chromatographic Conditions:
 - Column: Acquity Shield RP18, 50 mm x 3.0 mm, 1.7 µm particle size.
 - Mobile Phase A: 10 mM Ammonium Formate (pH 4.5).
 - Mobile Phase B: Methanol.
 - Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.
 - Flow Rate: 0.5 mL/min.
 - Detection: Photodiode Array (PDA) detector.
 - Injection Volume: Appropriate volume based on system sensitivity.

- Column Temperature: 40 °C.
- Standard and Sample Preparation:
 - Standard Solution: Prepare individual stock solutions of nifedipine and its impurities in a suitable solvent (e.g., methanol or acetonitrile). Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.
 - Sample Solution: Dissolve the nifedipine sample in a suitable solvent and dilute with the mobile phase to a concentration within the linear range. Filter the solution through a 0.22 µm filter before injection.
- Validation Parameters:
 - Linearity: The method was found to be linear over the concentration range of 0.25–1.5 µg/mL for nifedipine and its impurities.[3]
 - Limit of Quantitation (LOQ): 0.05 µg/mL for nifedipine.[3]
 - Recovery: The recoveries for all related compounds were in the range of 99–105.0%.[3]
 - Precision: The percentage relative standard deviation for method repeatability and reproducibility was <5.0%.[3]

Visualizations

Nifedipine Degradation Pathway

Nifedipine is known to be sensitive to light and undergoes photodegradation. The primary degradation pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, leading to the formation of the nitrophenylpyridine analog (Impurity A) and the nitrosophenylpyridine analog (Impurity B).[5][6]

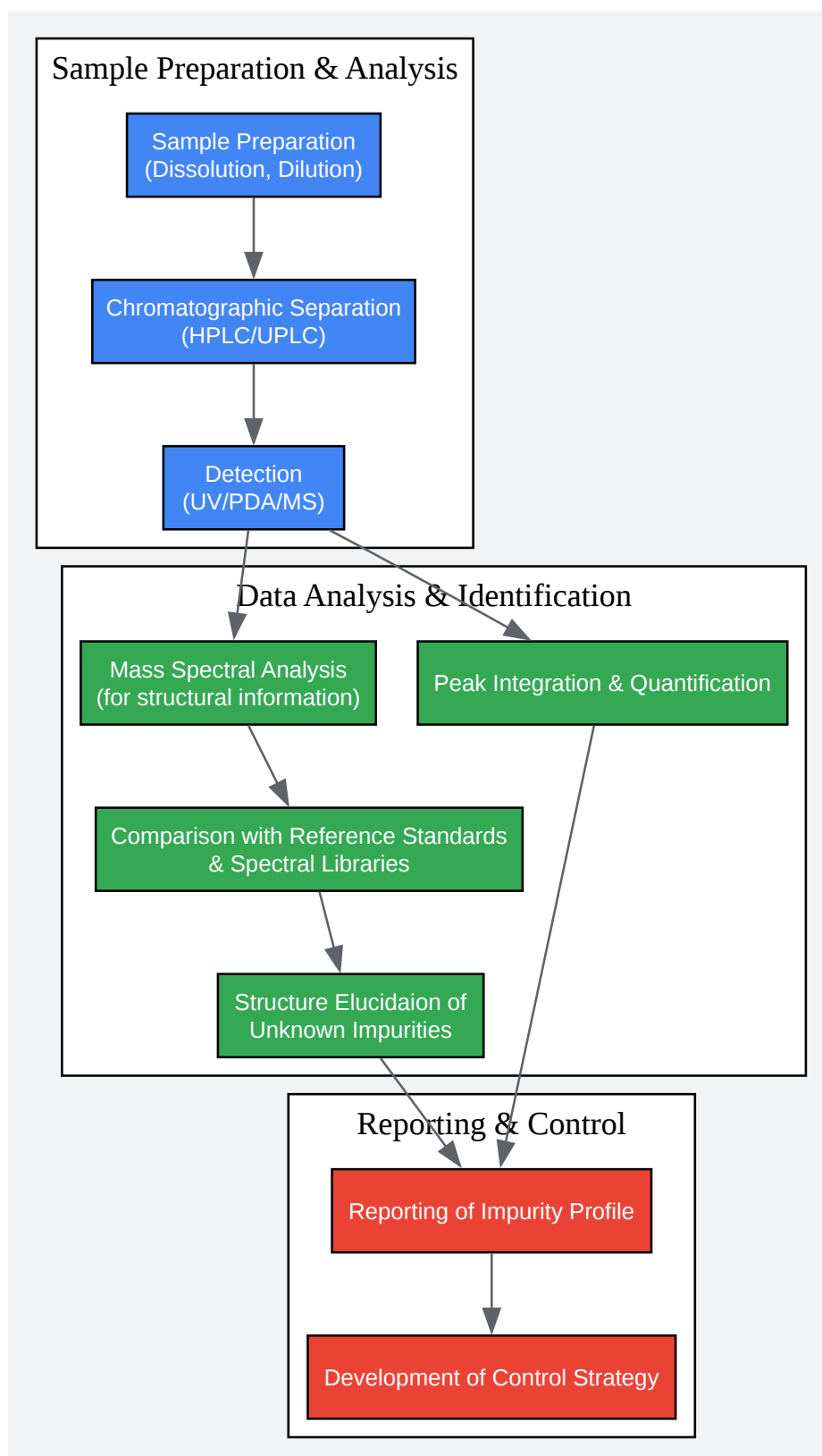


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Caption: Simplified photodegradation pathway of Nifedipine.

Experimental Workflow for Impurity Characterization

The following workflow outlines the general steps involved in the identification and characterization of impurities in nifedipine.



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Caption: General workflow for nifedipine impurity characterization.

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